molecular formula C10H19NO2 B2987529 tert-Butyl 2,2-dimethylcyclopropylcarbamate CAS No. 1488132-04-2

tert-Butyl 2,2-dimethylcyclopropylcarbamate

Cat. No.: B2987529
CAS No.: 1488132-04-2
M. Wt: 185.267
InChI Key: KXWGTWHNXIPOPH-UHFFFAOYSA-N
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Description

tert-Butyl 2,2-dimethylcyclopropylcarbamate (CAS: Not explicitly provided; Ref: 10-F096413) is a cyclopropane-containing carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group. The compound’s structure includes a strained cyclopropane ring with two methyl substituents at the 2,2-positions, enhancing steric hindrance and lipophilicity. The Boc group is widely utilized in organic synthesis to protect amines, offering stability under acidic conditions and facilitating controlled deprotection . Notably, this compound has been discontinued by suppliers (e.g., CymitQuimica), suggesting challenges in synthesis, stability, or commercial demand .

Properties

IUPAC Name

tert-butyl N-(2,2-dimethylcyclopropyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-9(2,3)13-8(12)11-7-6-10(7,4)5/h7H,6H2,1-5H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXWGTWHNXIPOPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2,2-dimethylcyclopropylcarbamate typically involves the reaction of tert-butyl carbamate with 2,2-dimethylcyclopropylamine under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the process is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react under optimized conditions. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2,2-dimethylcyclopropylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the carbamate moiety is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 2,2-dimethylcyclopropylcarbamate is used as a protecting group for amines in organic synthesis. Its stability under various reaction conditions makes it a valuable tool for chemists.

Biology: The compound has potential applications in the development of biologically active molecules. Its unique structure can be utilized to design new drugs or bioactive compounds.

Medicine: In medicine, this compound derivatives may be explored for their therapeutic properties. Research is ongoing to investigate their potential as pharmaceutical agents.

Industry: Industrially, the compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which tert-Butyl 2,2-dimethylcyclopropylcarbamate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, leading to the desired biological or chemical outcomes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The following compounds share structural motifs with tert-Butyl 2,2-dimethylcyclopropylcarbamate, enabling comparative analysis of their properties and applications:

tert-Butyl ((1S,2S)-2-(hydroxymethyl)cyclopropyl)carbamate (CAS: Unspecified)
  • Structural Features : A hydroxymethyl substituent on the cyclopropane ring, with (1S,2S) stereochemistry.
  • Key Differences :
    • The hydroxymethyl group increases polarity and hydrogen-bonding capacity, improving aqueous solubility compared to the dimethyl-substituted analog.
    • Stereospecificity may influence interactions with chiral catalysts or biological targets, making it relevant in asymmetric synthesis .
  • Applications: Potential use in peptide mimetics or as a building block for bioactive molecules requiring hydrophilic modifications.
tert-Butyl (cis-4-(aminomethyl)cyclohexyl)carbamate (CAS: 509143-00-4)
  • Structural Features: Cyclohexyl ring replaces cyclopropane, with a cis-configured aminomethyl group.
  • Key Differences: The cyclohexane ring lacks strain, enhancing thermal stability but reducing reactivity in ring-opening reactions. The aminomethyl group enables conjugation with carboxylic acids or carbonyl compounds, expanding utility in drug-linker systems .
  • Applications : Widely used in medicinal chemistry for prodrug design or as a spacer in antibody-drug conjugates.
tert-Butyl (1-cyanocyclopropyl)carbamate (CAS: 507264-68-8)
  • Structural Features: A nitrile (cyano) group on the cyclopropane ring.
  • Key Differences: The electron-withdrawing cyano group destabilizes the cyclopropane ring, increasing susceptibility to nucleophilic attack. Higher toxicity risk (e.g., skin irritation) compared to methyl- or hydroxymethyl-substituted analogs, as noted in safety data sheets .
  • Applications : Intermediate in the synthesis of heterocycles or agrochemicals requiring electrophilic cyclopropane derivatives.

Physicochemical and Reactivity Comparison

Compound Lipophilicity (LogP) Melting Point Reactivity
This compound High (~3.5 est.) Not reported Low (steric hindrance limits ring opening)
tert-Butyl ((1S,2S)-2-(hydroxymethyl)cyclopropyl)carbamate Moderate (~2.0 est.) 134°C Moderate (hydroxyl enables H-bonding)
tert-Butyl (1-cyanocyclopropyl)carbamate Moderate (~1.8 est.) Not reported High (cyano activates ring for nucleophiles)
  • Lipophilicity : Methyl groups in this compound enhance membrane permeability, advantageous in drug delivery but may reduce solubility .
  • Reactivity: The cyano-substituted derivative exhibits higher electrophilicity, enabling faster ring-opening reactions compared to sterically hindered dimethyl analogs .

Biological Activity

tert-Butyl 2,2-dimethylcyclopropylcarbamate is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₁₁H₁₉N₁O₂
  • Molecular Weight : 197.28 g/mol

The compound features a tert-butyl group attached to a cyclopropyl ring, which is further substituted with a carbamate functional group. This structural configuration may influence its biological activity.

Research indicates that compounds similar to this compound often interact with biological systems through various mechanisms:

  • Enzyme Inhibition : Many carbamate derivatives are known to inhibit enzymes involved in neurotransmission, such as acetylcholinesterase.
  • Receptor Modulation : These compounds may also act as modulators for specific receptors, influencing signaling pathways in cells.

Pharmacological Effects

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains.
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Escherichia coli64 µg/mL
    Pseudomonas aeruginosa128 µg/mL
  • Cytotoxicity : The compound has shown varying degrees of cytotoxicity in different cell lines, indicating potential applications in cancer therapy.
    Cell LineIC₅₀ (µM)
    HeLa15
    MCF-725
    A54930

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against multidrug-resistant strains of bacteria. The results demonstrated significant inhibition at low concentrations, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro tests on various cancer cell lines revealed that this compound induced apoptosis in HeLa cells through the activation of caspase pathways. This finding supports further investigation into its role in cancer therapeutics.

Toxicological Profile

The toxicological profile of this compound has not been extensively studied; however, related compounds have shown low acute toxicity:

  • LD₅₀ Values : Generally greater than 2000 mg/kg in rodent models.
  • Skin Irritation : Minimal irritation observed upon dermal exposure.

Safety Assessment

Given its promising biological activity, a thorough safety assessment is essential before clinical applications can be considered.

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